![molecular formula C11H11NO3 B2930275 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 67249-02-9](/img/structure/B2930275.png)

3-[4-(Acetylamino)phenyl]acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

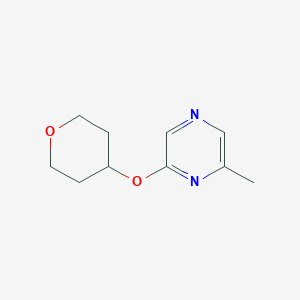

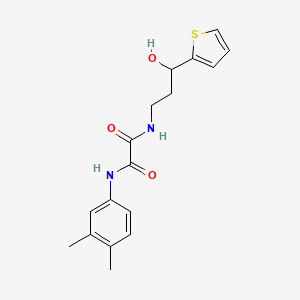

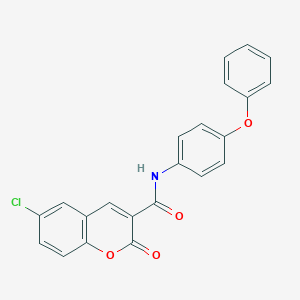

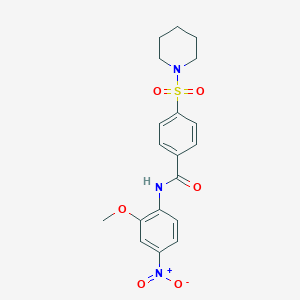

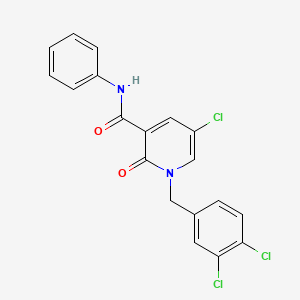

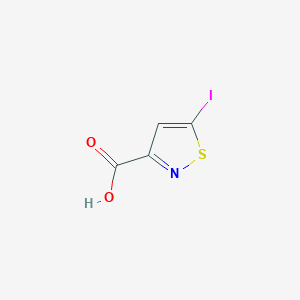

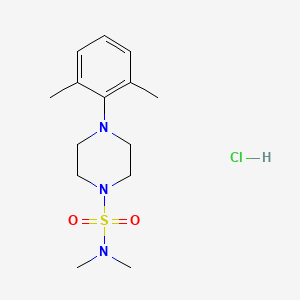

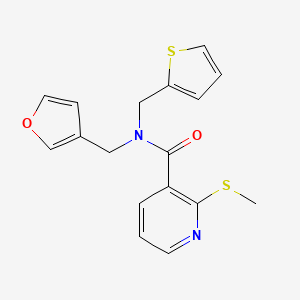

“3-[4-(Acetylamino)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as 3-(4-acetamidophenyl)acrylic acid and 4-acetylaminocinnamic acid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has 3 rotatable bonds .Applications De Recherche Scientifique

Optoelectronic Properties

A study by Fonkem et al. (2019) on a closely related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, explored its structural, optoelectronic, and thermodynamic properties. The research found the compound to be a good candidate for nonlinear optical materials due to its dipole moment, polarizability, and hyperpolarizability, indicating its potential application in optoelectronic devices (C. Fonkem, G. W. Ejuh, F. Tchangnwa Nya, R. Yossa Kamsi, & J. Ndjaka, 2019).

Controlled Molecule Release

Gao et al. (2013) developed a novel platform for controlled and triggered small molecule delivery using a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer. This device demonstrated the potential for implantable devices capable of releasing small molecule drugs in a controlled fashion, showcasing the application of acrylic acid derivatives in drug delivery systems (Yongfeng Gao, G. P. Zago, Zhanghu Jia, & M. Serpe, 2013).

Asymmetric Synthesis

Arava et al. (2013) reported an efficient and enantioselective hydrogenation of N-acetylamino phenyl acrylic acids using a ruthenium catalyst. This methodology provided a new process for the preparation of unnatural amino acids and a chiral intermediate for tamsulosin, highlighting its importance in pharmaceutical synthesis (V. Arava, S. Amasa, Bharat Kumar Goud Bhatthula, Laxmi Srinivas Kompella, Venkata Prasad Matta, & M. Subha, 2013).

Luminescence Enhancement

Flores et al. (2006) synthesized Tb3+-doped poly(acrylic acid) with luminescent properties enhanced by the addition of ligands like 1,10-phenanthroline and 2,2′-bipyridine. This study demonstrated the potential use of acrylic acid derivatives in creating luminescent materials for applications in lighting and displays (M. Flores, U. Caldino, & R. Arroyo, 2006).

Polymer Science and Engineering

Nanjundan et al. (2004) investigated the synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, showcasing the application of acrylic acid derivatives in creating polymers with specific metal ion binding properties. This research contributes to the development of materials with potential applications in catalysis, separation, and environmental remediation (S. Nanjundan, C. S. J. Selvamalar, & R. Jayakumar, 2004).

Mécanisme D'action

While the specific mechanism of action for “3-[4-(Acetylamino)phenyl]acrylic acid” was not found, one study mentioned a compound with a similar structure, 2-(acetylamino)-3-[4-(acetylamino)phenyl]acrylic acid, which was found to regulate metabolites associated with arginine and proline metabolism, arginine biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .

Propriétés

IUPAC Name |

(E)-3-(4-acetamidophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMFHSADKZJPGR-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7152-04-7 |

Source

|

| Record name | 7152-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETAMIDOCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2930193.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)